molecular formula C10H13NO3 B13046104 (3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid

(3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid

Cat. No.: B13046104
M. Wt: 195.21 g/mol
InChI Key: YALCEYJLXZXKQN-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features an amino group, a hydroxy group, and a methyl-substituted phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an acidic proton next to a carbonyl group . The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various alkylating or acylating agents under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a secondary or tertiary alcohol.

    Substitution: Formation of N-substituted derivatives with different functional groups.

Scientific Research Applications

(3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participate in biochemical reactions, and modulate cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid is unique due to its specific structural features, such as the presence of both an amino group and a hydroxy group on the same carbon atom, along with a methyl-substituted phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-4-7(12)2-3-8(6)9(11)5-10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m0/s1

InChI Key

YALCEYJLXZXKQN-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)O)[C@H](CC(=O)O)N

Canonical SMILES

CC1=C(C=CC(=C1)O)C(CC(=O)O)N

Origin of Product

United States

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